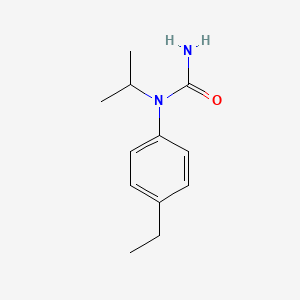
1-(4-Ethylphenyl)-1-propan-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylphenyl)-1-propan-2-ylurea is an organic compound with a unique structure that includes a urea moiety attached to a 4-ethylphenyl group and a propan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-1-propan-2-ylurea typically involves the reaction of 4-ethylphenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Ethylphenyl isocyanate} + \text{Isopropylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
化学反应分析
Types of Reactions
1-(4-Ethylphenyl)-1-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the urea moiety or the phenyl ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.
科学研究应用
1-(4-Ethylphenyl)-1-propan-2-ylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(4-Ethylphenyl)-1-propan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(4-Methylphenyl)-1-propan-2-ylurea: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Chlorophenyl)-1-propan-2-ylurea: Contains a chlorine atom on the phenyl ring.
1-(4-Bromophenyl)-1-propan-2-ylurea: Contains a bromine atom on the phenyl ring.
Uniqueness
1-(4-Ethylphenyl)-1-propan-2-ylurea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds.
生物活性
1-(4-Ethylphenyl)-1-propan-2-ylurea, with the CAS number 449789-96-2, is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.
| Property | Value |
|---|---|
| CAS Number | 449789-96-2 |
| Molecular Formula | C12H17N2O |
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | This compound |
This compound exhibits its biological effects primarily through:
- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially inhibiting or activating their activities. This modulation can lead to significant changes in metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways and affecting physiological responses.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting a potential role in developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. This apoptotic effect may be attributed to its ability to modulate key signaling proteins involved in cell survival and death.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent against infections caused by resistant strains.
-
Cancer Cell Line Study :
- An investigation into the effects of this compound on breast cancer cell lines revealed that treatment with 100 µM of this compound led to a 70% reduction in cell proliferation after 48 hours.
- Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its role as a pro-apoptotic agent.
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Findings suggest that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations observed within 2 hours post-administration.
Additionally, toxicity assessments indicate that at therapeutic doses, the compound exhibits a low toxicity profile, making it a candidate for further development in clinical applications.
属性
CAS 编号 |
449789-96-2 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC 名称 |
1-(4-ethylphenyl)-1-propan-2-ylurea |
InChI |
InChI=1S/C12H18N2O/c1-4-10-5-7-11(8-6-10)14(9(2)3)12(13)15/h5-9H,4H2,1-3H3,(H2,13,15) |
InChI 键 |
KPNFVWKCZHSNMA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)N(C(C)C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















